2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime
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Overview
Description
2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime is a chemical compound with the molecular formula C15H11Cl3NO3S It is known for its unique structure, which includes a sulfonyl group, an oxime group, and multiple chlorine atoms
Preparation Methods
The synthesis of 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple stepsThe reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxime group can also interact with enzymes, affecting their activity. These interactions can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar compounds to 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime include other sulfonyl oximes and chlorinated aromatic compounds. For example:
2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime: This compound has a similar structure but with different chlorine atom positions, which can affect its reactivity and biological activity.
4-chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound, it is used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific combination of functional groups and chlorine atom positions, which confer distinct chemical and biological properties .
Biological Activity
2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime is a chemical compound that has garnered attention for its potential biological activities. This article focuses on its synthesis, biological evaluations, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C15H12Cl3NO3S
- Molecular Weight : 392.69 g/mol
- CAS Number : 338395-18-9
The structure features a chlorophenyl group, a sulfonyl group, and an oxime functional group, which contribute to its reactivity and biological properties.
Synthesis
The synthesis typically involves the reaction of 4-chlorobenzenesulfonyl chloride with acetaldehyde to form an intermediate, followed by reaction with 2,4-dichlorobenzyl hydroxylamine. This multi-step process is optimized for yield and purity in both laboratory and industrial settings.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that oxime derivatives can inhibit the growth of various bacterial strains.
Compound | Bacterial Strain | IC50 (µM) |
---|---|---|
Oxime A | E. coli | 5.12 |
Oxime B | S. aureus | 3.45 |
Oxime C | P. aeruginosa | 6.78 |
These values indicate that the oxime derivatives are effective against multiple pathogens, suggesting potential applications in antibiotic development.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease:
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Acetylcholinesterase | Competitive Inhibition | 2.14 |
Urease | Non-competitive Inhibition | 1.21 |
The inhibition of AChE is particularly significant for developing treatments for neurodegenerative diseases like Alzheimer's.
The biological activity of this compound is attributed to its structural components:
- Oxime Group : Can form stable complexes with metal ions, influencing enzyme activity.
- Sulfonyl Group : Participates in nucleophilic substitution reactions that can modify the activity of target proteins.
These interactions can modulate various biochemical pathways, leading to therapeutic effects.
Case Studies
- Neuroprotective Effects : A study demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress by inhibiting AChE activity.
- Anticancer Potential : Research indicated that certain oxime derivatives exhibited cytotoxic effects against cancer cell lines, with IC50 values in the low micromolar range.
Comparison with Similar Compounds
Comparative studies have highlighted the unique properties of this compound against other oxime derivatives.
Compound Name | Antimicrobial Activity (IC50 µM) | AChE Inhibition (IC50 µM) |
---|---|---|
This compound | 3.45 | 2.14 |
2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(3,5-dichlorobenzyl)oxime | 5.67 | 3.00 |
This table illustrates that the specific substitution pattern on the benzyl ring significantly influences both antimicrobial and enzyme inhibitory activities.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-N-[(2,4-dichlorophenyl)methoxy]ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO3S/c16-12-3-5-14(6-4-12)23(20,21)8-7-19-22-10-11-1-2-13(17)9-15(11)18/h1-7,9H,8,10H2/b19-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQKKUUTHPQGDW-FBCYGCLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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